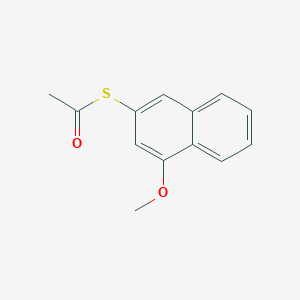
S-(4-Methoxy-2-naphthyl) Ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Methoxy-2-naphthyl) Ethanethioate: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethanethioate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxy-2-naphthyl) Ethanethioate typically involves the reaction of 4-methoxy-2-naphthol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards.
化学反应分析
Types of Reactions:
Oxidation: S-(4-Methoxy-2-naphthyl) Ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: It can participate in substitution reactions where the methoxy or ethanethioate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Chemistry: S-(4-Methoxy-2-naphthyl) Ethanethioate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which S-(4-Methoxy-2-naphthyl) Ethanethioate exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.
相似化合物的比较
S-(4-Hydroxy-2-naphthyl) Ethanethioate: Similar in structure but with a hydroxy group instead of a methoxy group.
(S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid: Another methoxy-substituted naphthalene derivative with different functional groups.
Uniqueness: S-(4-Methoxy-2-naphthyl) Ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the ethanethioate group contributes to its biological activity.
生物活性
S-(4-Methoxy-2-naphthyl) ethanethioate is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H12O2S and features a thioester functional group. The presence of the methoxy and naphthyl groups enhances its chemical reactivity and solubility, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity by forming covalent bonds with active site residues, potentially inhibiting various enzymes. This mechanism is crucial in understanding its applications in drug development and therapeutic interventions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting that this compound may also be effective against fungal pathogens.
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.
Comparative Studies
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H12O2S | Antimicrobial, Antifungal |
| S-(4-Methylphenyl) ethanethioate | C10H12O2S | Moderate antimicrobial activity |
| S-(3-Fluoro-4-methoxyphenyl) ethanethioate | C9H9FO2S | Enhanced antifungal activity |
This comparison highlights the unique position of this compound in terms of its broader spectrum of biological activity.
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial effects of various thioester derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : Research involving enzyme assays demonstrated that this compound effectively inhibited serine proteases, with an IC50 value of approximately 10 µM. This inhibition was confirmed through spectrophotometric analysis, indicating its potential use in therapeutic applications targeting protease-related diseases.
- Fungal Resistance : In a comparative study against common fungal pathogens, this compound exhibited a higher efficacy compared to standard antifungal agents like fluconazole, suggesting that it could serve as an alternative treatment option for resistant fungal infections.
属性
分子式 |
C13H12O2S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
S-(4-methoxynaphthalen-2-yl) ethanethioate |
InChI |
InChI=1S/C13H12O2S/c1-9(14)16-11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |
InChI 键 |
QWOHGYFLCKKPOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SC1=CC2=CC=CC=C2C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















